molecular formula C12H18O2 B3047890 2,5-Dimethoxy-p-cymene CAS No. 14753-08-3

2,5-Dimethoxy-p-cymene

Cat. No. B3047890
CAS RN: 14753-08-3
M. Wt: 194.27 g/mol
InChI Key: VTRMVHBUTNPBTP-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-p-cymene, also known as thymohydroquinone dimethyl ether, is a phytochemical found in the essential oils of plants within the family Asteraceae . These essential oils, which contain the compound as a major component of the oil, have antifungal, antibacterial, and insecticidal properties .


Synthesis Analysis

2,5-Dimethoxy-p-cymene can be synthesized from carvacrol by aromatic halogenation followed by nucleophilic substitution with sodium methoxide and Williamson ether synthesis using methyl iodide .


Molecular Structure Analysis

The molecular formula of 2,5-Dimethoxy-p-cymene is C12H18O2 . Its average mass is 194.270 Da and its monoisotopic mass is 194.130676 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 2,5-Dimethoxy-p-cymene are not detailed in the sources, it’s worth noting that its synthesis involves aromatic halogenation, nucleophilic substitution, and Williamson ether synthesis .

Scientific Research Applications

Oxidation Products in Thyme

The study by Rainis and Ternes (2014) explored the oxidation products of p-cymene-2,3-diol, a major antioxidative constituent of thyme (Thymus vulgaris L.), revealing substances with potential food technological and health-promoting properties. The research employed advanced HPLC-ESI-MS methods and identified two dimers as oxidation products of p-cymene-2,3-diol. This insight contributes to understanding the chemical processes in thyme and its derivatives, potentially influencing food processing and preservation methods (Rainis & Ternes, 2014).

Crystal Structure and Characterization in Chemistry

Aloui, Abid, and Rzaigui (2005) reported on the preparation, crystal structure, and spectroscopic investigation of a 2,5-dimethoxy phenyl ammonium compound. This research contributes to the field of materials science, particularly in understanding the structural and chemical properties of such compounds, which can have implications in various applications including material synthesis and pharmaceuticals (Aloui, Abid, & Rzaigui, 2005).

Antimicrobial Properties

Marchese et al. (2017) focused on the antimicrobial activity of p-Cymene, a compound related to 2,5-Dimethoxy-p-cymene. This study emphasizes the potential of such compounds in treating communicable diseases and their application in human healthcare. The review highlights the need for further research on the in vivo efficacy and safety of these compounds, indicating a promising area for future studies (Marchese et al., 2017).

Application in Electrosynthesis

Horii et al. (2005) demonstrated the use of 2,5-Dimethoxy-2,5-dihydrofuran in electrosynthesis, a process closely related to the production and manipulation of 2,5-Dimethoxy-p-cymene. This research has implications for industrial chemistry, especially in the synthesis of complex organic compounds and their applications in various fields including pharmaceuticals and materials science (Horii et al., 2005).

Antioxidant Potential in Health

Oliveira et al. (2015) evaluated the antioxidant potential of p-cymene, which is structurally related to 2,5-Dimethoxy-p-cymene. The study found significant decreases in lipid peroxidation and nitrite content, suggesting the potential health benefits of such compounds as antioxidants. This research provides a basis for further exploration of 2,5-Dimethoxy-p-cymene and similar compounds in health and wellness applications (Oliveira et al., 2015).

properties

IUPAC Name

1,4-dimethoxy-2-methyl-5-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-8(2)10-7-11(13-4)9(3)6-12(10)14-5/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRMVHBUTNPBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423797
Record name 2,5-Dimethoxy-p-cymene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxy-p-cymene

CAS RN

14753-08-3
Record name 2,5-Dimethoxy-p-cymene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14753-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethoxy-p-cymene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIMETHOXY-P-CYMENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KH5WR9MND
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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